![molecular formula C19H17N5O2 B2355172 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1105213-87-3](/img/structure/B2355172.png)
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the TLR4 ligand, N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (C 25 H 26 N 4 O 2 S; 1Z105). It was identified as a derivative with higher potency in activating both human and mouse TLR4-NF-κB reporter cells and primary cells .
Molecular Structure Analysis
The compound is a derivative of the TLR4 ligand, with an 8-(furan-2-yl) substituted pyrimido[5,4-b]indole analog (C 29 H 28 N 4 O 3 S; 2B182C) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with pyrimidinone and oxazinone derivatives, similar in structure to the compound , have been synthesized for their antimicrobial properties. A study by Hossan et al. (2012) explored the synthesis of antimicrobial agents using citrazinic acid as a starting material, resulting in compounds with good antibacterial and antifungal activities comparable to streptomycin and fusidic acid. This suggests that the compound could potentially be explored for its antimicrobial efficacy (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Pharmaceutical Patent Landscape
The compound's potential pharmaceutical applications can be inferred from patents reflecting the structural diversity and activity spectrum of related compounds. Habernickel (2002) discussed the variety of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties associated with Pyridazino(4,5-b)indole-1-acetamide compounds, indicating a broad interest in similar compounds for drug development (Habernickel, Dr. Valentin, 2002).
Synthesis and Chemical Reactions
The synthetic routes and chemical reactions involving compounds with structures similar to the compound have been extensively studied. Klimova et al. (2013) investigated the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes. This research highlights the compound's potential role in synthesizing complex molecules with applications in materials science and coordination chemistry (Klimova, E., Flores‐Álamo, M., Klimova, T., Cortez Maya, S., & Beletskaya, I., 2013).
Antiallergic Agents
Compounds featuring N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the chemical structure of interest, have been synthesized and evaluated as antiallergic agents. Menciu et al. (1999) discovered that such compounds exhibit significant antiallergic potency, suggesting that the compound may also hold potential in the development of new antiallergic medications (Menciu, Cecilia et al., 1999).
Antimicrobial and Antifungal Activities
Debnath and Ganguly (2015) synthesized derivatives with antimicrobial and antifungal activities, indicating the potential of structurally similar compounds in treating various infections. This suggests that further research could explore the antimicrobial properties of the compound (Debnath, B. & Ganguly, S., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-2-3-15-14(8-12)17-18(23-15)19(26)24(11-22-17)10-16(25)21-9-13-4-6-20-7-5-13/h2-8,11,23H,9-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYKXAOOHQTSEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)
![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)
![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)
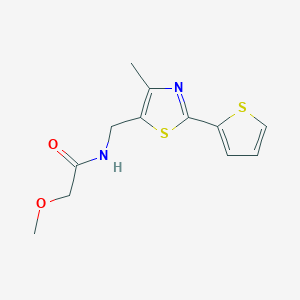
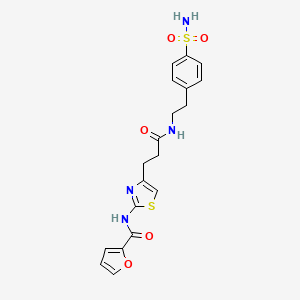
![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
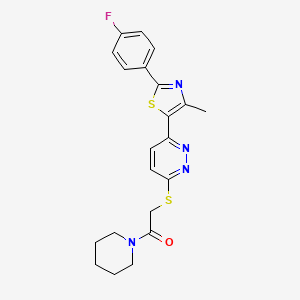
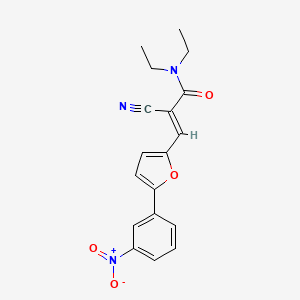
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2355103.png)
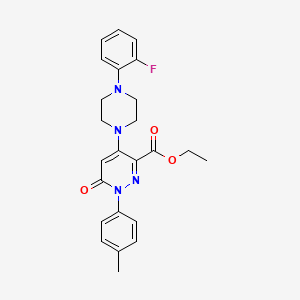

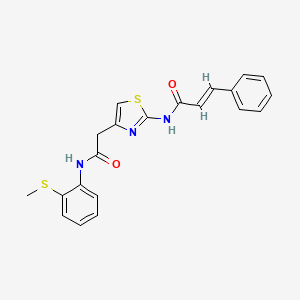
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)
